molecular formula C18H17ClN2O2 B5589685 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide

Cat. No.: B5589685
M. Wt: 328.8 g/mol
InChI Key: GORVHKPGJNUYQW-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro-substituted phenoxy group and a cyanomethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3,5-dimethylphenol, which is then reacted with chloroacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid. This intermediate is further reacted with 4-(cyanomethyl)aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The chloro and phenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: A related compound with similar structural features.

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: Another compound with a similar phenoxyacetamide structure.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide is unique due to the presence of both chloro and cyanomethyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in a wider range of applications.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-9-16(10-13(2)18(12)19)23-11-17(22)21-15-5-3-14(4-6-15)7-8-20/h3-6,9-10H,7,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORVHKPGJNUYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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